

# Atr-IN-17 off-target effects on other kinases

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Atr-IN-17**

Cat. No.: **B12413273**

[Get Quote](#)

## Technical Support Center: Atr-IN-17

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of **Atr-IN-17**, a potent ATR kinase inhibitor.

## Frequently Asked Questions (FAQs)

**Q1:** What is **Atr-IN-17** and what is its primary target?

**A1:** **Atr-IN-17**, also referred to as compound 88, is a highly potent small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.<sup>[1]</sup> ATR is a critical regulator of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA that can arise from DNA damage or replication stress.

**Q2:** What is the reported potency of **Atr-IN-17** against its primary target?

**A2:** In vitro studies have demonstrated that **Atr-IN-17** exhibits potent anti-cancer activity, with a reported IC<sub>50</sub> of 1 nM in LoVo human colon carcinoma cells.<sup>[1]</sup>

**Q3:** What are the known off-target effects of **Atr-IN-17** on other kinases?

**A3:** Currently, specific data from broad-panel kinase scans or detailed selectivity profiles for **Atr-IN-17** are not publicly available. As with many kinase inhibitors, it is possible that **Atr-IN-17** may exhibit activity against other kinases, particularly those with structural similarity to the ATR

kinase domain. Researchers should exercise caution and independently validate the selectivity of **Atr-IN-17** in their experimental systems.

Q4: Which kinases are common off-targets for ATR inhibitors?

A4: ATR belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family. Inhibitors targeting the ATP-binding site of ATR have the potential to show cross-reactivity with other PIKK family members, including:

- ATM (Ataxia-Telangiectasia Mutated)
- DNA-PKcs (DNA-dependent Protein Kinase, catalytic subunit)
- mTOR (mammalian Target of Rapamycin)
- PI3Ks (Phosphoinositide 3-kinases)

It is advisable to assess the activity of **Atr-IN-17** against these related kinases to understand its selectivity profile.

## Troubleshooting Guide

| Observed Issue                                                    | Potential Cause                                                                                                                                                          | Recommended Action                                                                                                                                                                                                                                                                                                                                                                                                                                                                |
|-------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected cellular phenotype not consistent with ATR inhibition. | Off-target effects: Atr-IN-17 may be inhibiting other kinases, leading to confounding biological outcomes.                                                               | <ol style="list-style-type: none"><li>1. Perform a Western blot analysis to check for the inhibition of common off-target kinases like ATM (pS1981), DNA-PKcs (pS2056), or downstream effectors of the mTOR/PI3K pathway (e.g., p-Akt, p-S6K).</li><li>2. Consider using a structurally different ATR inhibitor as a control to see if the phenotype is reproducible.</li><li>3. If possible, perform a rescue experiment by expressing a drug-resistant mutant of ATR.</li></ol> |
| Variability in experimental results.                              | Compound instability or improper storage: Atr-IN-17 may degrade if not stored correctly.                                                                                 | <ol style="list-style-type: none"><li>1. Ensure the compound is stored as recommended by the supplier, typically at -20°C or -80°C.</li><li>2. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.</li><li>3. Verify the concentration and integrity of your stock solution.</li></ol>                                                                                                                                                       |
| Lower than expected potency in cellular assays.                   | Cell line specific factors: Drug efflux pumps, high intracellular ATP concentrations, or metabolic inactivation can reduce the effective concentration of the inhibitor. | <ol style="list-style-type: none"><li>1. Use a lower passage number of cells.</li><li>2. Test the compound in different cell lines to assess for cell-specific responses.</li><li>3. Consider co-treatment with an inhibitor of ABC transporters if drug efflux is suspected.</li></ol>                                                                                                                                                                                           |
| Inconsistent inhibition of downstream ATR targets (e.g.,          | Experimental timing and conditions: The kinetics of ATR                                                                                                                  | <ol style="list-style-type: none"><li>1. Optimize the time course of drug treatment and induction</li></ol>                                                                                                                                                                                                                                                                                                                                                                       |

p-Chk1).

signaling can be rapid and transient.

of DNA damage.2. Ensure that the DNA damaging agent used is a robust activator of the ATR pathway (e.g., hydroxyurea, UV radiation).3. Check the quality of antibodies used for Western blotting.

## Data on Off-Target Effects

As comprehensive kinase scan data for **Atr-IN-17** is not publicly available, the following table is provided as a template for researchers to populate with their own experimental findings.

| Kinase Target  | Assay Type (e.g., IC50, Ki) | Atr-IN-17 Activity | Fold Selectivity vs. ATR |
|----------------|-----------------------------|--------------------|--------------------------|
| ATR            | IC50 (nM)                   | 1                  | 1                        |
| ATM            | IC50 (nM)                   | Enter your data    | Calculate                |
| DNA-PKcs       | IC50 (nM)                   | Enter your data    | Calculate                |
| mTOR           | IC50 (nM)                   | Enter your data    | Calculate                |
| PI3K $\alpha$  | IC50 (nM)                   | Enter your data    | Calculate                |
| Other Kinase 1 | IC50 (nM)                   | Enter your data    | Calculate                |
| Other Kinase 2 | IC50 (nM)                   | Enter your data    | Calculate                |

## Experimental Protocols

### Protocol: In Vitro Kinase Inhibition Assay to Determine IC50

This protocol provides a general framework for assessing the inhibitory activity of **Atr-IN-17** against a panel of kinases.

- Reagents and Materials:

- Recombinant human kinases (ATR, and potential off-target kinases)

- Kinase-specific substrates (e.g., recombinant protein, synthetic peptide)
- ATP (Adenosine triphosphate)
- **Atr-IN-17** (serial dilutions)
- Kinase assay buffer (composition will be kinase-dependent)
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [ $\gamma$ -<sup>32</sup>P]ATP)
- 384-well plates
- Plate reader compatible with the chosen detection method

- Procedure:
  1. Prepare serial dilutions of **Atr-IN-17** in the appropriate kinase assay buffer.
  2. Add a fixed amount of the kinase to each well of a 384-well plate.
  3. Add the serially diluted **Atr-IN-17** to the wells containing the kinase.
  4. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
  5. Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
  6. Allow the reaction to proceed for a specific time at the optimal temperature for the kinase (e.g., 30°C).
  7. Stop the reaction according to the manufacturer's protocol for the chosen detection method.
  8. Add the detection reagent and incubate as required.
  9. Measure the signal on a plate reader.

10. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Simplified ATR signaling pathway and the inhibitory action of **Atr-IN-17**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the IC50 of **Atr-IN-17** in an in vitro kinase assay.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Atr-IN-17 off-target effects on other kinases]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12413273#atr-in-17-off-target-effects-on-other-kinases\]](https://www.benchchem.com/product/b12413273#atr-in-17-off-target-effects-on-other-kinases)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)